

Application Notes and Protocols for Trandolaprilat Administration in Rodent Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trandolaprilat is the active diacid metabolite of the prodrug Trandolapril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] It exerts its therapeutic effects by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby reducing the production of angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation, reduced aldosterone secretion, and subsequent antihypertensive and cardioprotective effects. **Trandolaprilat** is approximately eight times more active as an ACE inhibitor than its parent compound, Trandolapril.[1] These application notes provide a detailed protocol for the administration of **Trandolaprilat** in rodent models for preclinical research in cardiovascular and renal diseases.

Data Presentation

Pharmacokinetic Parameters of Trandolaprilat (Following Oral Administration of Trandolapril in Humans)



Parameter	Value	Species	Reference
Time to Peak Plasma Concentration (Tmax)	4 - 10 hours	Human	[3]
Effective Half-life (at steady state)	22.5 hours	Human	[3]
Protein Binding	65% at 1000 ng/mL to 94% at 0.1 ng/mL (concentration- dependent)	Human	[3]

Note: Specific pharmacokinetic data for direct administration of **Trandolaprilat** in rodents is not readily available in the reviewed literature. The data presented is for the active metabolite following administration of the prodrug Trandolapril in humans and should be considered as a reference for designing rodent studies.

Recommended Dosage of Trandolapril (Prodrug) in Rodent Models



Rodent Model	Species	Route of Administrat ion	Dosage	Observed Effects	Reference
Renovascular Hypertension (Goldblatt two-kidney, one-clip)	Rat	Oral	0.3 or 1 mg/kg/day	Dose- dependent decrease in blood pressure, regression of cardiac and vascular hypertrophy.	[4]
Spontaneousl y Hypertensive Rat (SHR)	Rat	Oral	0.03 - 3 mg/kg/day	Dose- dependent decrease in blood pressure and regression of cardiac hypertrophy.	[5]
Spontaneousl y Hypertensive Rat (SHR)	Rat	Oral	3 mg/kg/day	Inhibition of plasma, aorta, and atrium ACE activity; reduction in blood pressure and cardiac hypertrophy.	[6]
Severe Hypertension (Stroke-prone SHR)	Rat	Oral	Not specified	Extended lifespan.	[7]



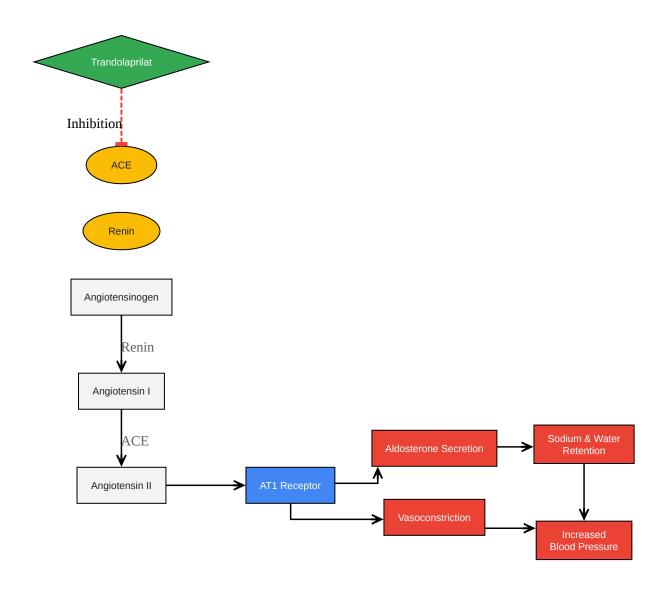
Volume Overload Heart Failure (Aortocaval Fistula)	Rat	Not specified	Not specified	Reduced mortality, slight attenuation of left ventricular hypertrophy.	[8]
Established Systemic Hypertension (SHR)	Rat	Oral	0.4 mg/kg/day	Reversal of cardiac and vascular morphologic changes.	[9]
Dual-Injury Model of Kidney Disease	Rat	In drinking water	0.7 mg/kg	Attenuation of renal fibrosis.	[10]

Note: The dosages above are for the prodrug Trandolapril. As **Trandolaprilat** is the active metabolite, researchers should consider these dose ranges as a starting point for dose-finding studies when administering **Trandolaprilat** directly. The molar equivalent dose of **Trandolaprilat** may be lower than that of Trandolapril.

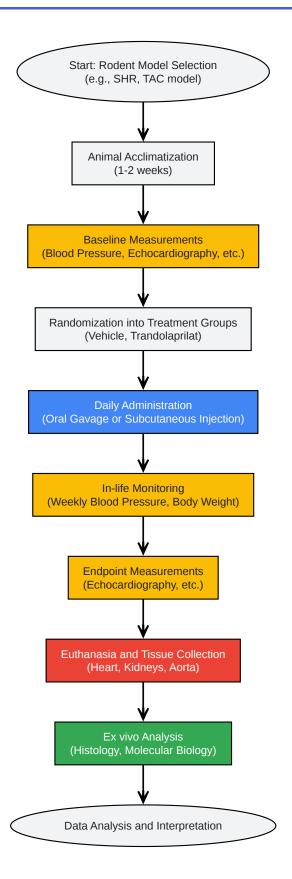
Signaling Pathway

The primary mechanism of action of **Trandolaprilat** is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).









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